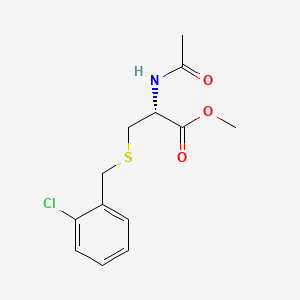
2-(2,2-Diphenylethenyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diphenylethenyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a 2,2-diphenylethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)benzonitrile typically involves the reaction of benzonitrile with 2,2-diphenylethylene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where benzonitrile is reacted with 2,2-diphenylethylene in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Diphenylethenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium hydroxide) are used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives such as benzoic acid or benzaldehyde.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
2-(2,2-Diphenylethenyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination complexes with transition metals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mécanisme D'action
The mechanism of action of 2-(2,2-Diphenylethenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Similar in structure but with an anthracene moiety instead of benzonitrile.
2-(2,2-Diphenylethenyl)benzene: Lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
The nitrile group enhances its reactivity in nucleophilic addition reactions, while the diphenylethenyl moiety contributes to its stability and electronic properties .
Propriétés
Numéro CAS |
83759-72-2 |
|---|---|
Formule moléculaire |
C21H15N |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
2-(2,2-diphenylethenyl)benzonitrile |
InChI |
InChI=1S/C21H15N/c22-16-20-14-8-7-13-19(20)15-21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H |
Clé InChI |
VAEWGRMHVBVWCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


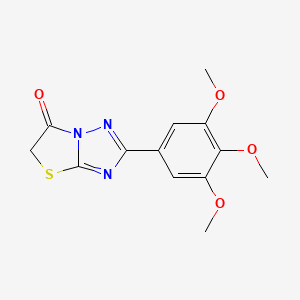
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
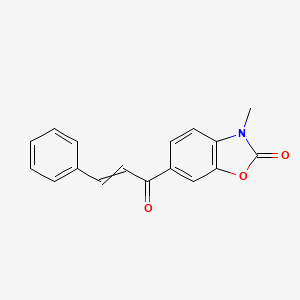
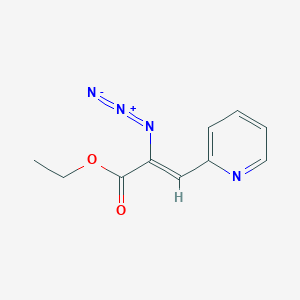

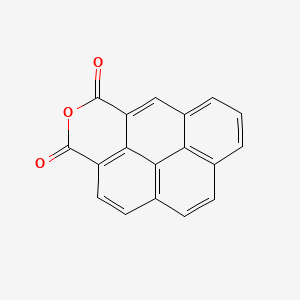
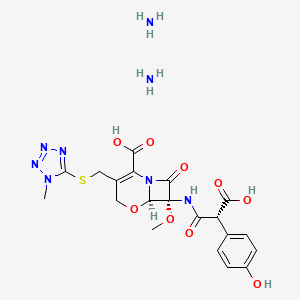
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)

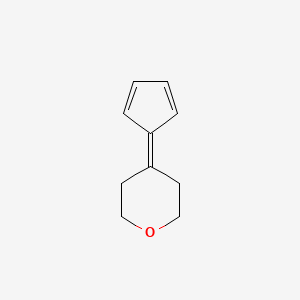
![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)
